3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4-(1-piperidine) pyridine derivatives, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . ALK and ROS1 are receptor tyrosine kinases involved in cell growth and survival .
Mode of Action
Based on the similar compounds, it can be inferred that it may interact with its targets (such as alk and ros1) by binding to their active sites, thereby inhibiting their activity and disrupting the signaling pathways they are involved in .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect pathways related to cell growth and survival, potentially leading to anti-cancer effects .
Result of Action
If it acts as an inhibitor of alk and ros1, it could potentially disrupt cell growth and survival pathways, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Chlorination of the Pyridine Ring: The chloro group can be introduced via electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate receptor binding and signal transduction pathways.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine: Lacks the chloro group, which may affect its binding affinity and selectivity.
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}benzene: Contains a benzene ring instead of a pyridine ring, which may alter its chemical properties and biological activity.
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}quinoline: Features a quinoline ring, potentially offering different pharmacological profiles.
Uniqueness
The presence of both the chloro and methoxy groups on the pyridine ring, along with the piperidine moiety, makes 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine unique. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-4-[[1-(2-methylpropyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-12(2)10-18-7-4-13(5-8-18)11-19-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPIDZSHPUDNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)COC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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